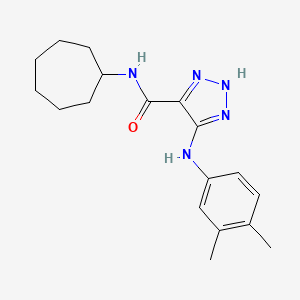

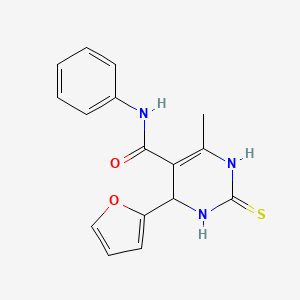

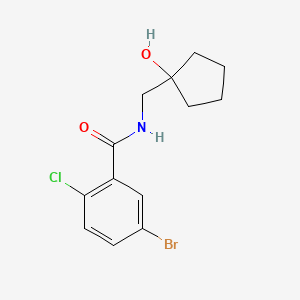

N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide, also known as CH-223191, is a selective antagonist of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in the regulation of gene expression, cell differentiation, and immune response. CH-223191 has been widely used in scientific research to investigate the role of AhR in various biological processes.

科学的研究の応用

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Triazoles, including derivatives similar to N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide, are integral in synthesizing peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) discusses a ruthenium-catalyzed synthesis method for creating 5-amino-1,2,3-triazole-4-carboxylates, which are crucial for developing triazole-based scaffolds. This method allows for complete regiocontrol, enabling the creation of triazoles active as HSP90 inhibitors, showcasing the potential in drug discovery and development (Ferrini et al., 2015).

Heterocyclic Compound Synthesis

The versatility of triazole chemistry is further exemplified by Kemskiy et al. (2018), who explored the synthesis of 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-e][1,4]diazepines. These compounds, developed from 5-amino-N-(2,2-dimethoxyethyl)-1H-1,2,3-triazole-4-carboxamides, highlight the potential for creating novel heterocyclic compounds with significant biological activity (Kemskiy et al., 2018).

Diverse Heterocyclizations and New Pharmacophores

Triazole derivatives serve as key intermediates for designing new pharmacophores with potential anticancer activity. Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives showcasing the role of triazole chemistry in drug design. This study emphasizes the triazole ring's utility in creating compounds with notable in vitro cytotoxicity against human cancer cell lines, underscoring the importance of triazole derivatives in medicinal chemistry (Kumar et al., 2009).

特性

IUPAC Name |

N-cycloheptyl-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c1-12-9-10-15(11-13(12)2)19-17-16(21-23-22-17)18(24)20-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,20,24)(H2,19,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJXPBAUHTVMRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3CCCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

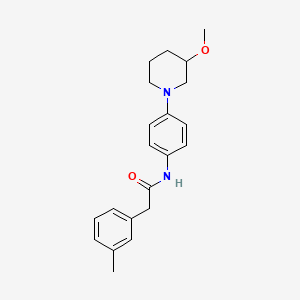

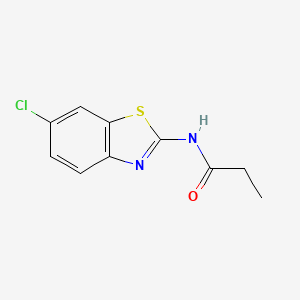

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2615056.png)

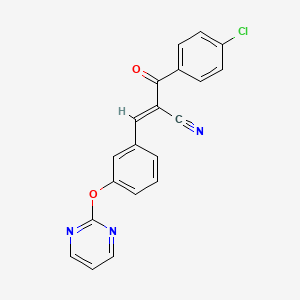

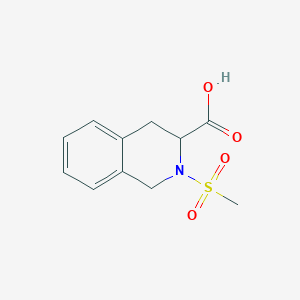

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2615073.png)

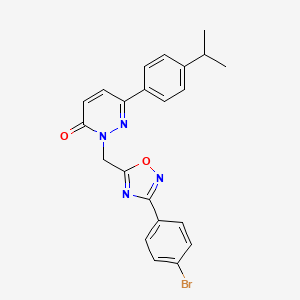

![N-{4-[5-(2-furyl)-1-(2-methylpropanoyl)-2-pyrazolin-3-yl]phenyl}acetamide](/img/structure/B2615075.png)

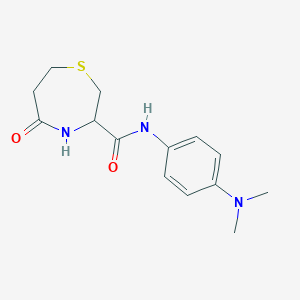

![1-Spiro[1,3-dihydroindene-2,3'-pyrrolidine]-1'-ylprop-2-en-1-one](/img/structure/B2615077.png)